molecular formula C22H23ClN2O4 B4017504 N-[(5-chloro-8-hydroxy-7-quinolinyl)(3,4-dimethoxyphenyl)methyl]-2-methylpropanamide

N-[(5-chloro-8-hydroxy-7-quinolinyl)(3,4-dimethoxyphenyl)methyl]-2-methylpropanamide

Cat. No. B4017504
M. Wt: 414.9 g/mol
InChI Key: MDXIDWIREKGPHO-UHFFFAOYSA-N
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Description

N-[(5-chloro-8-hydroxy-7-quinolinyl)(3,4-dimethoxyphenyl)methyl]-2-methylpropanamide represents a complex organic compound, integrating elements of quinoline and propanamide derivatives. The compound's structure suggests a potential for diverse chemical reactivity and properties due to the presence of chloro, hydroxy, methoxy, and amide functional groups.

Synthesis Analysis

The synthesis of related quinoline derivatives often employs palladium-catalyzed cyclization, as demonstrated in the development of furo[3,2-c]quinolin-4(5H)-one heterocycles, indicating a methodology that may be relevant for synthesizing compounds with similar quinoline backbones (Lindahl et al., 2006). Such processes highlight the significance of catalyst choice, base, and solvent in optimizing yields.

Molecular Structure Analysis

The molecular structure of quinoline derivatives is often characterized by spectroscopic techniques, including NMR and mass spectrometry, providing detailed insights into the arrangement of atoms and the electronic environment (Saeed et al., 2014). These analyses are crucial for confirming the successful synthesis and purity of the compound.

Chemical Reactions and Properties

Quinoline derivatives participate in various chemical reactions, reflecting their reactivity towards electrophiles and nucleophiles. The presence of functional groups such as chloro, hydroxy, and methoxy groups influence the compound's reactivity, facilitating reactions like N-methylation, which is essential for the development of radioligands for PET imaging, indicating potential applications in diagnostic imaging (Matarrese et al., 2001).

Future Directions

The future directions for this compound could involve further studies to understand its synthesis, chemical reactions, mechanism of action, and safety profile. It could also be interesting to explore its potential applications, given the biological activity of related compounds .

properties

IUPAC Name

N-[(5-chloro-8-hydroxyquinolin-7-yl)-(3,4-dimethoxyphenyl)methyl]-2-methylpropanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H23ClN2O4/c1-12(2)22(27)25-19(13-7-8-17(28-3)18(10-13)29-4)15-11-16(23)14-6-5-9-24-20(14)21(15)26/h5-12,19,26H,1-4H3,(H,25,27)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MDXIDWIREKGPHO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(=O)NC(C1=CC(=C(C=C1)OC)OC)C2=CC(=C3C=CC=NC3=C2O)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H23ClN2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

414.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[(5-chloro-8-hydroxy-7-quinolyl)-(3,4-dimethoxyphenyl)methyl]-2-methyl-propanamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N-[(5-chloro-8-hydroxy-7-quinolinyl)(3,4-dimethoxyphenyl)methyl]-2-methylpropanamide

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